molecular formula C16H14ClNO4S B2614317 2-Chloro-5-[phenyl(prop-2-en-1-yl)sulfamoyl]benzoic acid CAS No. 748776-36-5

2-Chloro-5-[phenyl(prop-2-en-1-yl)sulfamoyl]benzoic acid

Cat. No.: B2614317
CAS No.: 748776-36-5
M. Wt: 351.8
InChI Key: CWKUTZMNCCUMKG-UHFFFAOYSA-N
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Description

2-Chloro-5-[phenyl(prop-2-en-1-yl)sulfamoyl]benzoic acid is an organic compound with the molecular formula C16H14ClNO4S It is a derivative of benzoic acid, featuring a chloro group, a phenyl group, and a sulfamoyl group attached to the benzoic acid core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-5-[phenyl(prop-2-en-1-yl)sulfamoyl]benzoic acid typically involves multi-step organic reactions. One common synthetic route starts with the chlorination of benzoic acid to introduce the chloro group. This is followed by the sulfonation of the phenyl group with prop-2-en-1-ylsulfamoyl chloride under controlled conditions. The reaction conditions often involve the use of solvents like dichloromethane and catalysts such as pyridine to facilitate the reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined under optimized conditions to maximize yield and purity. The process may include steps like recrystallization and purification using techniques such as column chromatography to ensure the final product meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

2-Chloro-5-[phenyl(prop-2-en-1-yl)sulfamoyl]benzoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride to convert the sulfonyl group to a sulfide.

    Substitution: The chloro group can be substituted with other nucleophiles like amines or thiols under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Sulfides.

    Substitution: Amino or thiol derivatives.

Scientific Research Applications

2-Chloro-5-[phenyl(prop-2-en-1-yl)sulfamoyl]benzoic acid has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential use in drug development due to its unique chemical structure.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Chloro-5-[phenyl(prop-2-en-1-yl)sulfamoyl]benzoic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    2-Chloro-5-[(4-methoxyphenyl)(prop-2-en-1-yl)sulfamoyl]benzoic acid: Similar structure but with a methoxy group instead of a phenyl group.

    2-Chloro-5-[(2-methoxyphenyl)(prop-2-en-1-yl)sulfamoyl]benzoic acid: Similar structure with a methoxy group on the phenyl ring.

Uniqueness

2-Chloro-5-[phenyl(prop-2-en-1-yl)sulfamoyl]benzoic acid is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

2-chloro-5-[phenyl(prop-2-enyl)sulfamoyl]benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14ClNO4S/c1-2-10-18(12-6-4-3-5-7-12)23(21,22)13-8-9-15(17)14(11-13)16(19)20/h2-9,11H,1,10H2,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CWKUTZMNCCUMKG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCN(C1=CC=CC=C1)S(=O)(=O)C2=CC(=C(C=C2)Cl)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14ClNO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

351.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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